molecular formula C18H15NO3 B1423177 4-Methoxy-3-[(quinolin-7-yloxy)methyl]benzaldehyde CAS No. 1338495-12-7

4-Methoxy-3-[(quinolin-7-yloxy)methyl]benzaldehyde

Cat. No. B1423177
CAS RN: 1338495-12-7
M. Wt: 293.3 g/mol
InChI Key: AGQNJEZRXXDVCP-UHFFFAOYSA-N
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Description

“4-Methoxy-3-[(quinolin-7-yloxy)methyl]benzaldehyde” is a chemical compound with the molecular formula C18H15NO3 . It has a molecular weight of 293.32 g/mol . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H15NO3/c1-21-16-8-7-13 (11-20)10-15 (16)12-22-17-6-2-4-14-5-3-9-19-18 (14)17/h2-11H,12H2,1H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 293.32 g/mol . It’s typically stored at room temperature and is available in powder form . More specific physical and chemical properties, such as melting point or solubility, were not available in the sources I found.

Scientific Research Applications

Anticorrosive Applications

Quinoline derivatives, including compounds like 4-Methoxy-3-[(quinolin-7-yloxy)methyl]benzaldehyde, are recognized for their anticorrosive properties. These derivatives are highly effective against metallic corrosion due to their ability to form stable chelating complexes with surface metallic atoms through coordination bonding. The high electron density of quinoline derivatives, contributed by polar substituents such as methoxy groups, enhances their adsorption on metallic surfaces, offering protection against corrosion. This makes them valuable in industries where metal preservation is crucial (Verma, Quraishi, & Ebenso, 2020).

Therapeutic and Nutritional Uses

This compound and related compounds find applications in traditional medicine and nutrition. For instance, Decalepis arayalpathra, a plant known for its therapeutic and nutritional values, contains similar quinoline derivatives. These compounds are utilized in traditional preparations for their health benefits, including anti-inflammatory, wound healing, and gastro-protective activities. The presence of methoxy-benzaldehyde derivatives contributes to the plant's medicinal properties, offering potential for the development of new therapeutic agents (Mishra et al., 2019).

Role in Drug Design

Quinoline motifs, including those similar to this compound, are pivotal in medicinal chemistry due to their broad spectrum of bioactivity. These compounds serve as core templates in drug design, demonstrating significant efficacies in various therapeutic areas. Their versatility in synthetic modifications allows for the development of novel drugs with targeted biological activities, making them indispensable in pharmaceutical research (Ajani, Iyaye, & Ademosun, 2022).

Mechanism of Action

The mechanism of action for “4-Methoxy-3-[(quinolin-7-yloxy)methyl]benzaldehyde” is not specified in the sources I found. It’s worth noting that the mechanism of action for a compound typically depends on its intended use, such as whether it’s used for biological or chemical processes .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335 , which indicate potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation, respectively .

properties

IUPAC Name

4-methoxy-3-(quinolin-7-yloxymethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-21-18-7-4-13(11-20)9-15(18)12-22-16-6-5-14-3-2-8-19-17(14)10-16/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQNJEZRXXDVCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COC2=CC3=C(C=CC=N3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401217266
Record name Benzaldehyde, 4-methoxy-3-[(7-quinolinyloxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401217266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1338495-12-7
Record name Benzaldehyde, 4-methoxy-3-[(7-quinolinyloxy)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338495-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 4-methoxy-3-[(7-quinolinyloxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401217266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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